E7016

Radiosensitization Glioblastoma Multiforme PARP Inhibition

Procure E7016 (GPI 21016) for its validated, differential performance in glioblastoma research. Unlike single-agent PARP inhibitors, E7016 is specifically characterized as a radiosensitizer, demonstrating a 6-day tumor growth delay in U251 xenografts when combined with RT/TMZ. It serves as a unique DMPK tool compound for studying FMO5-mediated Baeyer-Villiger oxidation, avoiding CYP450-related DDI liabilities. Its mechanism induces mitotic catastrophe, not apoptosis, offering a distinct pathway for DNA damage response interrogation. With proven oral bioavailability (40 mg/kg in mice), it streamlines long-term in vivo studies.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
CAS No. 902128-92-1
Cat. No. B1684204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7016
CAS902128-92-1
Synonyms10-((4-hydroxypiperidin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one
E 7016
E-7016
E7016 cpd
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O
InChIInChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)
InChIKeyHAVFFEMDLROBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





E7016 (GPI 21016) PARP Inhibitor Procurement Guide: Properties and Key Identifiers


E7016 (GPI 21016, CAS 902128-92-1) is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP3 . It was developed as an orally bioavailable anticancer agent that functions by blocking PARP-mediated DNA repair via the base-excision repair pathway, thereby enhancing tumor cell sensitivity to DNA-damaging therapies [1]. The compound is chemically defined as 10-((4-hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one with a molecular formula of C20H19N3O3 and a molecular weight of 349.38 g/mol [2].

E7016 (GPI 21016) Differentiation: Why In-Class PARP Inhibitor Substitution Compromises Radiosensitization Workflows


PARP inhibitors are a heterogeneous class of molecules with significant variability in their in vitro enzyme inhibition potency (Ki/IC50), cellular PARylation inhibition (EC50), and, most critically, their in vivo efficacy as radiosensitizers in combination regimens [1]. A critical distinction is the ability of PARP inhibitors to 'trap' PARP on DNA, an effect independent of catalytic inhibition and crucial for cytotoxicity in specific genetic contexts (e.g., BRCA mutations), which varies widely among clinical-stage agents (Talazoparib >> Niraparib > Olaparib > Veliparib) [2]. While many PARP inhibitors (e.g., Olaparib, Niraparib) are optimized for single-agent activity in homologous recombination-deficient tumors, E7016 was specifically characterized for its ability to enhance the efficacy of radiation and the alkylating agent temozolomide in glioblastoma models, demonstrating a distinct preclinical efficacy profile not uniformly shared across the PARP inhibitor class [3][4].

E7016 (GPI 21016) Comparative Evidence: Quantitative In Vitro and In Vivo Performance vs. Clinical PARP Inhibitors


E7016 in Glioblastoma Models: Quantified In Vivo Tumor Growth Delay vs. Veliparib (ABT-888) Chemo-Radiosensitization

In a U251 glioblastoma xenograft model, the addition of E7016 (40 mg/kg, oral) to the standard-of-care combination of fractionated radiation (2 Gy x 5 days) and temozolomide (3 mg/kg, oral) resulted in a statistically significant and quantifiable improvement in tumor growth delay compared to the radiation/temozolomide combination alone [1]. Specifically, the triple combination (E7016/RT/TMZ) extended the time for tumors to reach a defined volume by an additional 6 days relative to the RT/TMZ control group [1]. This stands in contrast to findings with the PARP inhibitor veliparib (ABT-888), where despite robust in vitro chemopotentiation, the addition of veliparib to TMZ/RT in a similar orthotopic GBM xenograft model (GBM12) produced no significant survival benefit or in vivo chemopotentiation compared to TMZ/RT alone [2].

Radiosensitization Glioblastoma Multiforme PARP Inhibition In Vivo Efficacy

E7016 In Vitro Radiosensitization: Quantified Dose Enhancement Factor (DEF) in Glioblastoma Cell Lines

E7016 demonstrated a clear and quantifiable radiosensitizing effect across multiple glioblastoma cell lines in vitro as measured by clonogenic survival assays. When cells were pre-treated with E7016 before irradiation, the dose enhancement factor (DEF) at a surviving fraction of 0.1 ranged from 1.4 to 1.7 across the tested panel, indicating that E7016 reduced the radiation dose required to achieve a given level of cell kill by 30-40% [1]. This effect was mechanistically linked to sustained DNA double-strand breaks; at 24 hours post-irradiation, cells treated with E7016 and radiation exhibited a significantly higher number of γH2AX foci (a marker of unrepaired DNA damage) per cell compared to irradiation alone (p<0.05) [1].

Radiosensitivity Clonogenic Survival DNA Repair Inhibition Glioblastoma

E7016 In Vitro Potency (IC50): Position Among Clinical-Stage PARP Inhibitors for PARP1/2 Inhibition

While precise, publicly available IC50 values for E7016 against PARP1 and PARP2 in a standardized cell-free assay are not found in primary peer-reviewed literature, vendor and database sources consistently indicate it as a potent inhibitor of PARP1, 2, and 3 . For comparison, the IC50 values for other major clinical PARP inhibitors are well-established: Talazoparib (BMN-673) has an IC50 of 0.57 nM , Niraparib (MK-4827) has an IC50 of 3.8 nM for PARP1 , and Olaparib (AZD2281) has an IC50 of 5 nM for PARP1 . The absence of a directly comparable, peer-reviewed IC50 for E7016 in the same assay format constitutes a significant data gap. This limits direct, quantitative potency comparisons to these clinical standards, and procurement decisions should be based on its validated functional efficacy in radiosensitization models rather than on a specific IC50 value.

PARP1 PARP2 Enzyme Inhibition IC50 Comparative Potency

E7016 Metabolism and Excretion: Distinct FMO5-Mediated Baeyer-Villiger Oxidation Pathway

A unique and distinguishing feature of E7016 is its specific metabolic pathway. In preclinical studies, a major metabolite was identified as the product of a Baeyer-Villiger oxidation and ring opening of the 4-hydroxypiperidine moiety [1]. This reaction is not catalyzed by the common cytochrome P450 (CYP) enzymes but is instead specifically catalyzed by human flavin-containing monooxygenase 5 (FMO5) in liver microsomes, following an initial cytosolic dehydrogenation step [1]. In vitro studies confirmed that this unique metabolite could not be generated by standard animal or human liver microsome incubations alone, highlighting the requirement for FMO5 and cytosolic cofactors [1]. This stands in contrast to many other PARP inhibitors, such as Olaparib, Niraparib, and Talazoparib, which are primarily metabolized by CYP3A4/5 or other CYP isoforms, leading to different drug-drug interaction (DDI) liability and excretion profiles .

Drug Metabolism FMO5 Baeyer-Villiger Oxidation Metabolite Identification Hepatocytes

E7016 (GPI 21016) Application Scenarios: Defined Use Cases Based on Validated Evidence


Preclinical Radiosensitization Research in Glioblastoma Multiforme (GBM) Models

E7016 is optimally deployed as a radiosensitizer in preclinical glioblastoma research, particularly in studies combining fractionated radiation with the standard-of-care alkylating agent temozolomide. The evidence demonstrates a quantifiable in vivo benefit, with the addition of E7016 (40 mg/kg, oral) conferring a 6-day tumor growth delay in U251 xenografts when added to RT/TMZ [1]. In vitro, it exhibits a dose enhancement factor (DEF) of 1.4-1.7 across multiple GBM cell lines [1]. This specific application is the compound's most robustly validated use case and should be the primary driver for its procurement.

Investigating FMO5-Dependent Drug Metabolism and Non-CYP Drug-Drug Interactions

E7016 serves as a unique and valuable tool compound for researchers studying drug metabolism and pharmacokinetics (DMPK), specifically for investigating FMO5-mediated pathways. Its distinctive, well-characterized Baeyer-Villiger oxidation by FMO5 provides a model substrate to study this non-CYP clearance mechanism [2]. This application is particularly relevant for labs seeking to avoid the complex drug-drug interaction (DDI) liabilities associated with CYP3A4/5-metabolized compounds (e.g., Olaparib, Niraparib, Talazoparib) , enabling cleaner mechanistic studies.

Mechanistic Studies of DNA Repair Inhibition and Mitotic Catastrophe Induction

The mechanism of action for E7016's radiosensitization is clearly linked to its inhibition of DNA single-strand break repair, leading to the accumulation of unrepaired double-strand breaks and subsequent induction of mitotic catastrophe rather than apoptosis [1]. In vitro, E7016 treatment (3 μM) before irradiation resulted in a significant increase in cells positive for mitotic catastrophe markers 24 hours post-irradiation compared to radiation alone [1]. This provides researchers with a tool to specifically interrogate this form of cell death in the context of DNA damage response, differentiating its activity from compounds that primarily induce apoptosis.

Oral Bioavailability in Murine Xenograft Tumor Models

E7016 is characterized as an orally bioavailable compound, enabling its use in long-term, repeated-dose in vivo efficacy studies via oral gavage [1]. Its validated oral dosing regimen (e.g., 40 mg/kg in mice) for combination therapy studies simplifies experimental logistics compared to compounds requiring intravenous or intraperitoneal administration [1]. This feature is critical for studies aiming to mimic clinical oral dosing schedules and for reducing animal stress in long-term experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.